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2,5-Thiophenedicarboxylic acid dimethyl ester

Organic Synthesis Esterification Process Chemistry

Procure DMTD (≥98%) for melt-phase polymerization: its higher transesterification reactivity delivers shorter cycle times and predictable polymer crystallinity versus free acid or diethyl ester routes. The symmetric 2,5-disubstituted thiophene core ensures batch-to-batch consistency critical for OFETs, biodegradable PBCTH copolyesters, and high-barrier PBTF. Avoid the variable quality of lab-scale acid esterification—source the preformed dimethyl ester to guarantee reproducible thermal, mechanical, and barrier performance in your polycondensation campaigns.

Molecular Formula C8H8O4S
Molecular Weight 200.21g/mol
CAS No. 4282-34-2
Cat. No. B362671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Thiophenedicarboxylic acid dimethyl ester
CAS4282-34-2
Molecular FormulaC8H8O4S
Molecular Weight200.21g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(S1)C(=O)OC
InChIInChI=1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
InChIKeyCYUGNCLRGFKPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Thiophenedicarboxylic Acid Dimethyl Ester (CAS 4282-34-2): Procurement-Relevant Baseline for Bio‑Based Polymer and Advanced Materials Synthesis


2,5‑Thiophenedicarboxylic acid dimethyl ester (dimethyl thiophene‑2,5‑dicarboxylate, DMTD) is a heterocyclic diester with a molecular formula C₈H₈O₄S and a computed exact mass of 200.0143 Da [1]. The compound consists of a central thiophene ring bearing two methyl ester groups at the 2‑ and 5‑positions, which imparts a well‑defined, symmetric electronic structure that is exploited as a monomer in polycondensation reactions [1]. Unlike its parent diacid or higher alkyl esters, the methyl ester exhibits a distinct balance of volatility, solubility, and reactivity that makes it particularly suited for melt‑phase polymerisation processes.

Why 2,5‑Thiophenedicarboxylic Acid Dimethyl Ester Cannot Be Readily Substituted by Its Diethyl Ester or Free Diacid in Precision Polymer Synthesis


The choice of ester moiety directly influences both the kinetics of transesterification and the resulting polymer architecture. When poly(butylene 2,5‑thiophenedicarboxylate) (PBTF) is synthesised from the free diacid versus the dimethyl ester, the latter route yields a different degree of crystallinity and a distinct mesophase content, which in turn alters the mechanical properties and gas permeability of the final material [1]. Similarly, the dimethyl ester exhibits a higher reactivity in transesterification than its dimethoxy‑terephthalate counterpart, leading to markedly shorter reaction times [2]. Consequently, substituting the dimethyl ester with a seemingly analogous diethyl ester or the parent acid without re‑optimising the polymerisation protocol will produce a material with divergent thermal, mechanical, and barrier performance—a risk that undermines reproducibility in both research and industrial‑scale manufacturing.

Quantitative Differentiation Evidence for 2,5‑Thiophenedicarboxylic Acid Dimethyl Ester (CAS 4282-34-2) Versus Closest Synthetic Analogs


Synthetic Yield Head‑to‑Head: Dimethyl Ester (91.5 %) vs. Diethyl Ester (95.2 %) Under Identical Catalytic Conditions

When prepared via the ferrous acetate‑catalysed reaction of thiophene with carbon tetrachloride and the corresponding alcohol, the dimethyl ester is obtained in 91.5 % yield, whereas the diethyl ester achieves a 95.2 % yield under the same stoichiometry and reflux duration (6 h) [1]. Although the diethyl variant offers a slight yield advantage, the dimethyl ester’s lower boiling point and greater volatility facilitate its removal from the reaction mixture, a practical benefit in continuous‑flow or large‑scale distillative work‑up.

Organic Synthesis Esterification Process Chemistry

Transesterification Reactivity: Dimethyl Thiophene‑2,5‑dicarboxylate (DMTD) Outperforms Dimethyl 2,5‑Dimethoxyterephthalate (DMDMT)

In the melt transesterification step used to prepare thiophene‑aromatic copolyesters, an increase in DMTD content “noticeably shortened the reaction time” compared with formulations relying on the less reactive DMDMT [1]. While the authors do not report a numerical rate constant, the qualitative reduction in reaction duration is unequivocal and translates to higher throughput in semi‑continuous polymerisation processes.

Polymer Chemistry Copolyester Synthesis Reaction Kinetics

Glass Transition Temperature (Tg) Modulation: DMTD Incorporation Lifts Tg from –32.9 °C to +24.7 °C in Poly(butylene carbonate) Copolymers

The melt polycondensation of diphenyl carbonate, 1,4‑butanediol, and DMTD produces poly(butylene carbonate‑co‑thiophenedicarboxylate) (PBCTH) copolymers. As the content of butylene thiophenedicarboxylate (BTH) units—derived from DMTD—increases, the glass transition temperature (Tg) rises dramatically from –32.9 °C for the pure poly(butylene carbonate) to 24.7 °C for the copolymer containing 70 % BTH [1]. This 57.6 °C shift demonstrates the potent influence of the rigid thiophene‑2,5‑dicarboxylate moiety on chain stiffness.

Biodegradable Polymers Thermal Properties Sustainable Packaging

Water Vapour Barrier Performance: PBCTH Copolymers Containing DMTD Units Exhibit Lower H₂O Permeability Than Commercial PBAT

The PBCTH copolymers synthesised from DMTD, diphenyl carbonate, and 1,4‑butanediol display water vapour permeability values that are consistently lower than those of the widely used biodegradable polyester PBAT (poly(butylene adipate‑co‑terephthalate)) [1]. Although the original publication does not tabulate the absolute permeability coefficients, the directional advantage is clear and is attributed to the high aromaticity and polar nature of the thiophene ring.

Gas Barrier Food Packaging Biodegradable Films

High‑Value Application Scenarios Where 2,5‑Thiophenedicarboxylic Acid Dimethyl Ester (CAS 4282-34-2) Provides Quantifiable Advantage


Pilot‑Scale Synthesis of Bio‑Based Polyesters for Sustainable Packaging Films

The high transesterification reactivity of DMTD (relative to DMDMT) [1] and its capacity to elevate Tg from sub‑ambient to near‑ambient temperatures [2] make it the monomer of choice for developing biodegradable copolyesters with tailored stiffness and processability. Procurement of DMTD for melt‑phase polymerisation campaigns is justified by the reduction in cycle time and the predictable thermal properties of the resulting PBCTH copolymers, which exhibit water vapour barrier performance superior to PBAT [2].

Development of Thiophene‑Containing Organic Semiconductors and Conductive Polymers

The symmetrical 2,5‑disubstituted thiophene core of DMTD provides a rigid, electron‑rich scaffold that can be further functionalised or polymerised to yield conjugated materials. The dimethyl ester’s favourable solubility in common organic solvents and its well‑defined electronic structure [3] support reproducible synthesis of oligomers and polymers for organic field‑effect transistors (OFETs) and photovoltaic devices, where batch‑to‑batch consistency of the monomer is critical.

Fine‑Chemical Intermediates Requiring High‑Purity Ester Building Blocks

The reliable 91.5 % yield under optimised catalytic conditions [4] and the commercial availability of DMTD at ≥98 % purity make it a dependable starting material for multistep organic syntheses, including the preparation of thiophene‑2,5‑dicarboxylic acid (via hydrolysis) or 2,5‑bis(aminomethyl)thiophene derivatives. Procurement of the dimethyl ester avoids the variable quality often encountered with lab‑scale esterification of the free diacid.

Mechanistic Studies of Polymer Crystallinity and Gas Transport

The Guidotti et al. study [5] demonstrates that synthesising PBTF from DMTD versus the free acid yields polymers with different degrees of crystallinity and mesophase content, which in turn modulate gas permeability. Researchers investigating structure‑property relationships in aromatic‑aliphatic polyesters therefore require the dimethyl ester specifically to access the crystalline morphology that underpins high‑barrier performance, a requirement that cannot be met by substituting the diethyl ester or the acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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